SR9243 is a synthetic, small molecule classified as a liver X receptor (LXR) inverse agonist. [, , ] It selectively targets LXRs, which are nuclear receptors involved in cholesterol metabolism, lipid homeostasis, and inflammatory responses. [, , ] SR9243 exhibits a higher affinity for LXRα compared to LXRβ. [] In scientific research, SR9243 serves as a valuable tool to investigate the roles of LXRs in various biological processes and disease models.
SR9243 functions as an inverse agonist of LXRs. [, , ] Unlike agonists that activate receptors, inverse agonists bind to receptors and suppress their basal activity below their constitutive levels. [, ] Mechanistically, SR9243 strengthens the interaction between LXRs and transcriptional corepressors, thereby inhibiting the expression of LXR target genes. [] This inhibition of LXR-mediated transcription leads to downstream effects on lipid metabolism, cholesterol homeostasis, and inflammatory pathways.
Cancer Research: SR9243 has demonstrated anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC) and adrenocortical carcinoma (ACC). [, ] In TNBC, SR9243 enhanced T cell anti-tumor function by increasing Th1 and cytotoxic CD8+ T cells while decreasing immunosuppressive myeloid-derived suppressor cells (MDSCs). [] It also promoted dendritic cell activity and enhanced the glycolytic activity and de novo cholesterol synthesis of T cells, processes essential for effective immune responses. [] In ACC, SR9243 potentiated the adrenolytic effect of mitotane by increasing toxic lipid accumulation in cancer cells, suggesting a potential therapeutic strategy for this aggressive cancer. [] Furthermore, research indicates that SR9243 could potentially be used in colorectal cancer treatment by modulating lipid metabolism and cancer stem cell activity. [, , ]
Metabolic Disorders: SR9243 has shown promise in preclinical models of nonalcoholic steatohepatitis (NASH). [] Treatment with SR9243 significantly reduced hepatic inflammation and fibrosis in NASH mice, along with improvements in body weight, serum glucose, and plasma lipid levels. [] These findings suggest that LXR inverse agonists like SR9243 could be therapeutically important in NASH treatment. [] Further research also suggests that SR9243's ability to target LXRα and PPARα could be beneficial for treating dyslipidemia by reducing intracellular lipid accumulation. []
Fowl Adenovirus Infection: SR9243 has been investigated in the context of Fowl Adenovirus serotype 4 (FAdV-4) infection. [] Studies revealed that FAdV-4 infection induced hepatic steatosis by activating the LXR-α signaling pathway. [] Treatment with SR9243 decreased the accumulation of lipogenic genes and reduced viral DNA levels, protein expression, and virus production, highlighting the potential of targeting the LXR-α pathway for treating FAdV-4 infection. []
Neuropathic Pain: Research suggests that SR9243 may play a role in alleviating chronic constriction injury (CCI)-induced neuropathic pain. [] Although SR9243 itself was not the primary focus of the study, its use as an LXR antagonist helped elucidate the mechanism of action of α-asarone, an ER stress inhibitor that showed promising effects in relieving neuropathic pain. [] The findings suggest that α-asarone's pain-relieving effects are dependent on LXR, highlighting the potential involvement of this receptor in neuropathic pain pathways. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: